4,4,4-Trifluoro-3,3-dimethylbutan-1-ol
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Overview
Description
4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is a colorless liquid with a fruity odor. It is sparingly soluble in water and has a molecular weight of 156.1461496. The compound is characterized by the presence of three fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride. This reaction results in a new trifluoromethyl-substituted dielectrophile
Chemical Reactions Analysis
4,4,4-Trifluoro-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is used in various scientific research applications:
Chemistry: It is employed in the synthesis of CF3-containing fused pyridines and as a ligand in the preparation of ternary lanthanide complexes.
Biology: The compound’s unique properties make it valuable for studying molecular interactions and dynamics in liquid and plastic crystalline phases.
Medicine: Research has explored its potential antimicrobial activity and its use in the development of pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s reactivity and allows it to participate in various chemical reactions. The pathways involved include the formation of stable complexes with metals and other organic molecules.
Comparison with Similar Compounds
4,4,4-Trifluoro-3,3-dimethylbutan-1-ol can be compared with similar compounds such as:
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
4,4,4-Trifluoro-1-butanol: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group.
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: This compound contains both bromine and fluorine atoms, making it unique in its reactivity.
This compound stands out due to its specific trifluoromethyl substitution, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-5(2,3-4-10)6(7,8)9/h10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWRYXWCZNJREB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821679-30-4 |
Source
|
Record name | 4,4,4-trifluoro-3,3-dimethylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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